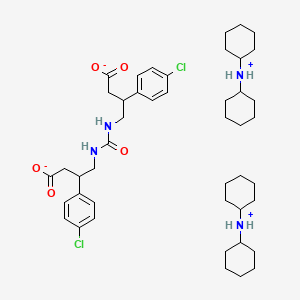
Dibaclofen Urea Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibaclofen Urea Dicyclohexylammonium Salt is a chemical compound known for its role as an impurity of Baclofen, a specific GABA-B receptor agonist and muscle relaxant. It is primarily used to treat spasticity . The compound has the molecular formula C45H68Cl2N4O5 and a molecular weight of 815.95.
Preparation Methods
Chemical Reactions Analysis
Dibaclofen Urea Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibaclofen Urea Dicyclohexylammonium Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dibaclofen Urea Dicyclohexylammonium Salt is similar to that of Baclofen. It acts as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, the compound causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Comparison with Similar Compounds
Dibaclofen Urea Dicyclohexylammonium Salt is unique due to its specific structure and role as an impurity of Baclofen. Similar compounds include:
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Phaclofen: A peripheral and central Baclofen antagonist.
Gama-Hydroxy Baclofen: A derivative of Baclofen with similar properties.
These compounds share similar mechanisms of action but differ in their specific structures and applications.
Properties
Molecular Formula |
C45H68Cl2N4O5 |
|---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
4-[[3-carboxylato-2-(4-chlorophenyl)propyl]carbamoylamino]-3-(4-chlorophenyl)butanoate;dicyclohexylazanium |
InChI |
InChI=1S/C21H22Cl2N2O5.2C12H23N/c22-17-5-1-13(2-6-17)15(9-19(26)27)11-24-21(30)25-12-16(10-20(28)29)14-3-7-18(23)8-4-14;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,15-16H,9-12H2,(H,26,27)(H,28,29)(H2,24,25,30);2*11-13H,1-10H2 |
InChI Key |
LTUIASMGBBPLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC(=CC=C1C(CC(=O)[O-])CNC(=O)NCC(CC(=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















